molecular formula C20H18N2O4S2 B5033600 2,5-bis(3,4-dimethoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole

2,5-bis(3,4-dimethoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole

Cat. No.: B5033600
M. Wt: 414.5 g/mol
InChI Key: PUQOJMXGZPJJFK-UHFFFAOYSA-N
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Description

2,5-bis(3,4-dimethoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole is a heterocyclic compound featuring a thiazole ring fused with another thiazole ring, and substituted with two 3,4-dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(3,4-dimethoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield the desired thiazole compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-bis(3,4-dimethoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2,5-bis(3,4-dimethoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole is used as a building block for synthesizing more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been studied for its antimicrobial, antifungal, and anticancer properties. The presence of the thiazole ring system is known to enhance the biological activity of many compounds, making it a valuable scaffold in drug design.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.

Mechanism of Action

The mechanism of action of 2,5-bis(3,4-dimethoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole in biological systems involves interaction with various molecular targets. The thiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-bis(2-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole
  • 2,5-bis(4-nitrophenyl)[1,3]thiazolo[5,4-d][1,3]thiazole
  • 2,5-bis(2-ethoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole

Uniqueness

2,5-bis(3,4-dimethoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole is unique due to the presence of the 3,4-dimethoxyphenyl groups, which can influence its electronic properties and biological activity. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a compound of significant interest for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

2,5-bis(3,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-23-13-7-5-11(9-15(13)25-3)17-21-19-20(27-17)22-18(28-19)12-6-8-14(24-2)16(10-12)26-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQOJMXGZPJJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(S2)N=C(S3)C4=CC(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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